molecular formula C9H12ClNO B8372406 1-Chloro-3-(4-aminophenoxy)propane

1-Chloro-3-(4-aminophenoxy)propane

Cat. No.: B8372406
M. Wt: 185.65 g/mol
InChI Key: MLPUKYZSZJQRJG-UHFFFAOYSA-N
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Description

Its structure features a chlorine atom at the first carbon and a 4-aminophenoxy group (-O-C₆H₄-NH₂) at the third carbon. This compound is of interest in pharmaceutical and materials chemistry due to its reactive sites (Cl and NH₂), which enable functionalization for drug synthesis or polymer applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

4-(3-chloropropoxy)aniline

InChI

InChI=1S/C9H12ClNO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7,11H2

InChI Key

MLPUKYZSZJQRJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

1-Chloro-3-(p-fluorophenoxy)propane
  • Structure: Propane backbone with Cl at C1 and a p-fluorophenoxy group at C3.
  • Synthesis : Used as an alkylating agent in microwave-assisted reactions (56% yield) to synthesize benzimidazolone derivatives .
  • Pharmacokinetics : Derived compounds (e.g., compound 3 in ) exhibit poor metabolic stability (CLb = 68 mL/min/kg in rats) and short half-life (T1/2 = 0.5 h) due to rapid clearance .
  • Key Difference: Replacing fluorine with an amino group (as in the target compound) may enhance metabolic stability via reduced electron-withdrawing effects and improved hydrogen-bonding capacity.
3-(4-Chlorophenoxy)-1-propanamine hydrochloride
  • Structure: Propane backbone with a 4-chlorophenoxy group at C3 and an amine at C1 (as a hydrochloride salt).
  • Properties : Molecular weight = 222.109; solid-state ionic nature increases solubility in polar solvents compared to neutral analogs .
  • Key Difference : The target compound’s amine is part of the aromatic ring, enabling conjugation, whereas this compound’s amine is on the alkyl chain, limiting π-system interactions.
1-Chloro-3-(4-chlorophenoxy)propan-2-ol
  • Structure: Chlorine at C1, 4-chlorophenoxy at C3, and hydroxyl at C2.
  • Properties : Molecular weight = 221.08; logP = 2.5 (hydrophobic due to dual Cl substituents) .
  • Key Difference: The hydroxyl group introduces hydrogen-bonding capacity, whereas the target compound’s amino group offers nucleophilicity and basicity.

Backbone and Functional Group Modifications

1-Chloro-3-(3-chloropropoxy)propane
  • Structure : Symmetrical ether with Cl at both terminal carbons.
  • Applications : Used as a crosslinking agent or intermediate in polymer synthesis .
  • Key Difference : Lacking an aromatic ring, this compound is less suited for aromatic interactions in drug-receptor binding compared to the target compound.
1-Chloro-3-(2,2,2-trifluoroethoxy)propane
  • Structure : Trifluoroethoxy group at C3.
  • Properties : Liquid with molecular weight = 176.57; highly electron-withdrawing CF₃ group reduces reactivity toward nucleophilic substitution .
  • Key Difference : The trifluoroethoxy group enhances metabolic resistance but reduces amine-mediated bioactivity.
5-(4-Aminophenoxy)-2-(3-aminophenyl)-2,3-dihydro-1H-izoindole-1,3-dione
  • Activity: Demonstrated gyrase inhibition comparable to novobiocin, attributed to the 4-aminophenoxy moiety’s hydrogen-bonding capacity .

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